3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid
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Overview
Description
3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with an ethyl(phenylsulfonyl)amino group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a broad spectrum of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiophene derivatives interact with their targets, leading to various changes . For instance, some thiophene derivatives are known to inhibit certain enzymes, block specific receptors, or interact with DNA .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethyl(phenylsulfonyl)amino Group: This step involves the reaction of the thiophene ring with an ethyl(phenylsulfonyl)amine derivative under suitable conditions, such as the use of a base like potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(phenylsulfonyl)amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethyl(phenylsulfonyl)amino group and the carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-2-14(11-8-9-19-12(11)13(15)16)20(17,18)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILWBXOQQWBACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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